molecular formula C53H65NO14Si B1140638 2'-O-(tert-Butyldimethylsilyl)taxol CAS No. 114655-02-6

2'-O-(tert-Butyldimethylsilyl)taxol

Cat. No.: B1140638
CAS No.: 114655-02-6
M. Wt: 968.2 g/mol
InChI Key: KIELDCCFMKNOOM-WCCKOENWSA-N
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Description

2'-O-(Tert-Butyldimethylsilyl)taxol (TB-Taxol) is a synthetic analogue of the natural product Taxol (paclitaxel). It is a highly potent microtubule-stabilizing agent, and has been the subject of numerous scientific studies due to its potential for use in a variety of therapeutic applications. TB-Taxol has a number of advantages over Taxol, including enhanced solubility, increased stability, and improved pharmacological properties.

Scientific Research Applications

  • Synthesis of C-4 Substituted Taxol Analogues : A study demonstrated the hydrolytic procedures for selective debenzoxylation of 2'-O-tert-butyldimethylsilyl-7-O-(triethylsilyl)taxol, leading to the first synthesis of a C-4 substituted taxol analogue, which is important for the development of modified taxol derivatives (Georg et al., 1994).

  • Biological Evaluation of Saturated Taxol and Taxotere Analogues : This research involved the synthesis of novel cyclohexyl analogues of taxol and taxotere, starting from compounds like 2-(cyclohexylcarbonyl)-2-debenzoylbaccatin III, showing strong activity in microtubule assembly assays and cytotoxicity against melanoma cells (Boge et al., 1994).

  • Study on Taxol Derivatives Modified in the Side Chain : A variety of taxol derivatives substituted at the 2' position of the side chain were prepared, demonstrating the necessity of a free hydroxyl group at the 2' position for activity. This study contributes to understanding the structural requirements for taxol's biological activity (Magri & Kingston, 1988).

  • Methylation of the C3' Amide of Taxanes : Research focused on the methylation of the C3' amide of taxol C and paclitaxel, utilizing tert-butyldimethylsilyl as a protective group, indicating its role in the modification of taxol's structure for potentially varied biological activities (Santhapuram et al., 2008).

  • Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Derivatives : This study describes the use of dimethyl-tert-butylsilyl to protect hydroxyl groups, highlighting its stability under various conditions and usefulness in the synthesis of complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).

Mechanism of Action

Target of Action

The primary target of 2’-O-(tert-Butyldimethylsilyl)taxol is the ribose 2’-hydroxyl group in the solid-phase synthesis of ribonucleic acid (RNA) . This compound plays a crucial role in the β-cyanoethyl phosphoramidite chemistry, which is used for RNA synthesis .

Mode of Action

2’-O-(tert-Butyldimethylsilyl)taxol interacts with its target by providing protection to the ribose 2’-hydroxyl group during the RNA synthesis . The phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .

Biochemical Pathways

The compound affects the biochemical pathway involved in the solid-phase synthesis of RNA . After the synthesis is completed, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .

Pharmacokinetics

It’s known that this compound is used in the solid-phase synthesis of rna, suggesting that it’s primarily used in laboratory settings rather than in vivo .

Result of Action

The result of the action of 2’-O-(tert-Butyldimethylsilyl)taxol is the successful synthesis of RNA . The compound allows for the production of good-quality synthetic RNA, either manually or machine-assisted .

Action Environment

The action of 2’-O-(tert-Butyldimethylsilyl)taxol is influenced by the conditions of the laboratory environment. For instance, the synthesis is performed on solid-phase using standard β-cyanoethyl phosphoramidite chemistry . The reaction vessel typically contains an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene . The compound is also sensitive to temperature and pressure conditions during the synthesis process .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of '2'-O-(tert-Butyldimethylsilyl)taxol' can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Paclitaxel", "tert-Butyldimethylsilyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Dimethylaminopyridine", "N,N-Dimethylformamide", "Pyridine", "Acetic anhydride", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of the 2'-hydroxyl group of paclitaxel with tert-butyldimethylsilyl chloride in the presence of triethylamine and methanol to yield '2'-O-(tert-Butyldimethylsilyl)paclitaxel'.", "Deprotection of the 7-acyl group of '2'-O-(tert-Butyldimethylsilyl)paclitaxel' with sodium bicarbonate and water to yield 7-deacetyl-'2'-O-(tert-Butyldimethylsilyl)paclitaxel'.", "Coupling of 7-deacetyl-'2'-O-(tert-Butyldimethylsilyl)paclitaxel' with acetic anhydride in the presence of pyridine to yield 7-deacetyl-'2'-O-(tert-Butyldimethylsilyl)taxol'.", "Deprotection of the tert-butyldimethylsilyl group of 7-deacetyl-'2'-O-(tert-Butyldimethylsilyl)taxol' with diisopropylethylamine and dichloromethane to yield '2'-O-(tert-Butyldimethylsilyl)taxol'." ] }

114655-02-6

Molecular Formula

C53H65NO14Si

Molecular Weight

968.2 g/mol

IUPAC Name

[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C53H65NO14Si/c1-30-36(65-48(61)42(68-69(10,11)49(4,5)6)40(33-21-15-12-16-22-33)54-46(59)34-23-17-13-18-24-34)28-53(62)45(66-47(60)35-25-19-14-20-26-35)43-51(9,37(57)27-38-52(43,29-63-38)67-32(3)56)44(58)41(64-31(2)55)39(30)50(53,7)8/h12-26,36-38,40-43,45,57,62H,27-29H2,1-11H3,(H,54,59)/t36-,37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1

InChI Key

KIELDCCFMKNOOM-WCCKOENWSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

synonyms

2’-O-(tert-Butyldimethylsilyl)taxol; _x000B_

Origin of Product

United States

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